Acetyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylpropionyl acetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C7H12O3. It is an ester formed from the reaction of propionic acid and ethanol. This compound is known for its applications in organic synthesis and as a precursor in the preparation of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylpropionyl acetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane. The reaction is carried out under an inert atmosphere at low temperatures, followed by refluxing in ethanol to yield ethyl 3-oxovalerate .
Industrial Production Methods: In industrial settings, ethylpropionyl acetate is produced by esterification of propionic acid with ethanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethylpropionyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Alcohols such as ethyl 3-hydroxyvalerate.
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
Ethylpropionyl acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules like 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethylpropionyl acetate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to active metabolites that exert effects on specific pathways. For example, its derivatives may interact with enzymes involved in inflammatory processes, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but different applications.
Methyl butyrate: Another ester with a similar molecular framework but distinct properties and uses
Uniqueness: Ethylpropionyl acetate is unique due to its specific reactivity and the ability to form complex molecules with potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetyl 2-methylbutanoate |
InChI |
InChI=1S/C7H12O3/c1-4-5(2)7(9)10-6(3)8/h5H,4H2,1-3H3 |
InChI Key |
XFICDBMMLGDRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.